5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is a complex organic compound with a molecular formula of C14H9ClF3NO2S This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethylsulfanyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-[(trifluoromethyl)sulfanyl]aniline under specific conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an amide derivative.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific protein, altering its function and thereby affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)phenyl]benzamide: Similar structure but lacks the sulfanyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzamide structure.
N-phenylbenzamide: Lacks the chloro, hydroxy, and trifluoromethylsulfanyl groups.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide imparts unique chemical properties, such as increased lipophilicity and stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
634186-45-1 |
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Molecular Formula |
C14H9ClF3NO2S |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethylsulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO2S/c15-8-4-5-12(20)11(6-8)13(21)19-9-2-1-3-10(7-9)22-14(16,17)18/h1-7,20H,(H,19,21) |
InChI Key |
AWTOAKGRQXSFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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